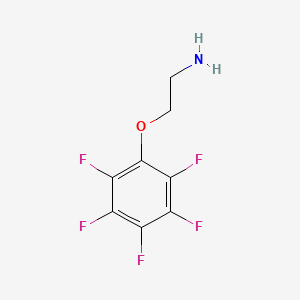

2-(Pentafluorophenoxy)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

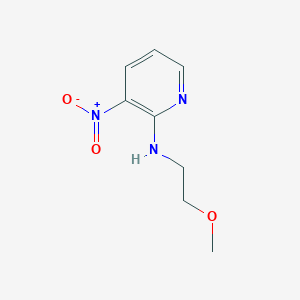

2-(Pentafluorophenoxy)ethanamine is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss 2-(Pentafluorophenoxy)ethanamine, they do provide insights into related compounds and synthetic routes that could be relevant for the synthesis and understanding of this compound.

Synthesis Analysis

The first paper presents a novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, which is a key intermediate in the production of Silodosin, a medication used to treat benign prostatic hyperplasia . The synthesis involves several steps starting from 2-nitrochlorobenzene and includes O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. This method is noted for its convenience and economic efficiency, which could be informative for the synthesis of 2-(Pentafluorophenoxy)ethanamine by suggesting potential modifications to the synthetic route to incorporate the pentafluorophenoxy moiety .

Molecular Structure Analysis

The molecular structure of 2-(Pentafluorophenoxy)ethanamine would likely exhibit characteristics similar to the compounds discussed in the papers. For instance, the presence of a polyfluorophenyl group, as seen in the liquid crystals synthesized in the third paper, suggests that the pentafluorophenoxy group in 2-(Pentafluorophenoxy)ethanamine would contribute to the compound's unique electronic and steric properties .

Chemical Reactions Analysis

The second paper discusses nucleophilic reactions involving hexafluoro-1,2-epoxypropane and various 1,2-bifunctional ethanes . Although 2-(Pentafluorophenoxy)ethanamine is not directly mentioned, the study provides valuable information on how pentafluorinated compounds can react with bifunctional ethanes, which could be extrapolated to understand the reactivity of the pentafluorophenoxy moiety in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pentafluorophenoxy)ethanamine can be inferred from the related compounds discussed in the papers. The mesomorphic properties of the synthesized liquid crystals containing polyfluorophenyl groups indicate that the introduction of fluorine atoms can significantly affect the phase transition behaviors, such as increasing the clearing point and broadening the temperature range of the nematic phase . These findings suggest that 2-(Pentafluorophenoxy)ethanamine may also exhibit unique thermal properties due to the presence of the pentafluorophenoxy group.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Intermediate Applications

- Synthetic Pathways : A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin (used for treating benign prostatic hyperplasia), was developed using 2-nitrochlorobenzene as the starting material. This method is noted for its convenience and economy in accessing this intermediate (Luo, Chen, Zhang, & Huang, 2008).

Hallucinogenic Properties and Analysis

- Analytical Characterization : Research on hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including various NBOMe compounds, revealed their psychoactive properties. This study utilized several analytical methods, such as GC-EI-MS and LC-ESI-QTOF-MS, to identify active components (Zuba & Sekuła, 2013).

- Neurochemical Pharmacology : A study compared the action of psychoactive substituted N-benzylphenethylamines, including various NBOMe compounds, with hallucinogens and stimulants. These substances were found to have high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity (Eshleman et al., 2018).

Metabolism and Toxicology

- Metabolism Studies : The cytochrome P450 enzymes involved in the metabolism of NBOMe compounds were identified, highlighting the roles of CYP3A4 and CYP2D6. This study provides insights into the potential for drug-drug interactions and variations in response due to genetic polymorphism (Nielsen et al., 2017).

Identification and Characterization

- Identification Techniques : A new class of thermolabile psychoactive compounds, 4-substituted NBOH analogues, were identified using gas chromatography-mass spectrometry with chemical derivatization. This research aids in the forensic analysis of such substances (Lum, Brettell, Brophy, & Hibbert, 2020).

- Comparative Neuropharmacology : The comparative neuropharmacology of NBOMe hallucinogens and their 2C counterparts in male rats was studied, indicating that NBOMes are highly potent 5-HT2A agonists. This is consistent with their reported hallucinogenic effects in human users (Elmore et al., 2018).

Additional Research Findings

- Analytical Method Development : A method for detecting NBOMe compounds in human serum was developed, suitable for clinical toxicology testing. This has applications in the detection and management of drug intoxication cases (Poklis, Charles, Wolf, & Poklis, 2013).

- Fluorination Effects on Neurotransmitters : A study on the effects of fluorination on neurotransmitter shape, specifically examining 2-(2-fluorophenyl)ethanamine, highlighted significant changes in energy and structure compared to non-fluorinated analogs. This research is relevant for understanding how structural modifications affect neurotransmitter function (Melandri, Merloni, & Maris, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGUSCKEXHHEEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1F)F)F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pentafluorophenoxy)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)